Anti-osteoporosis agent-2

Description

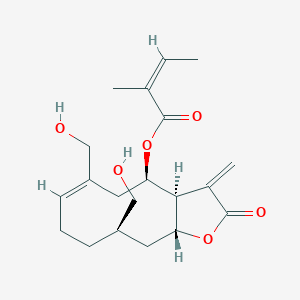

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O6 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

[(3aS,4R,6E,10R,11aR)-6,10-bis(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H28O6/c1-4-12(2)19(23)25-16-8-14(10-21)6-5-7-15(11-22)9-17-18(16)13(3)20(24)26-17/h4,6,15-18,21-22H,3,5,7-11H2,1-2H3/b12-4-,14-6+/t15-,16-,17-,18-/m1/s1 |

InChI Key |

CJWRQPZAYLIOEX-IUIQHRCWSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C/C(=C\CC[C@H](C[C@@H]2[C@@H]1C(=C)C(=O)O2)CO)/CO |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=CCCC(CC2C1C(=C)C(=O)O2)CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of AOA-2, a Novel Investigational Agent for Osteoporosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Anti-osteoporosis agent-2" (AOA-2) is a hypothetical agent used in this document for illustrative purposes. The data, experimental protocols, and mechanisms described are based on the well-established class of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) inhibitors.

Executive Summary

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key pathway regulating bone resorption is the interaction between RANKL and its receptor RANK, which is essential for the differentiation, activation, and survival of osteoclasts, the cells responsible for bone breakdown.[1][2][3] this compound (AOA-2) is an investigational fully human monoclonal antibody designed to inhibit the RANKL pathway, thereby reducing osteoclast activity and bone resorption. This document provides a detailed overview of the mechanism of action of AOA-2, supported by preclinical data and established experimental methodologies.

Core Mechanism of Action: RANKL Inhibition

AOA-2 exerts its therapeutic effect by targeting and neutralizing human RANKL. By binding to RANKL with high affinity and specificity, AOA-2 mimics the action of the natural decoy receptor, osteoprotegerin (OPG), preventing RANKL from binding to its receptor, RANK, on the surface of osteoclast precursor cells and mature osteoclasts.[2][4] This inhibition of the RANKL/RANK interaction disrupts the downstream signaling cascade necessary for osteoclastogenesis and bone resorption.[1][2][5]

The binding of RANKL to RANK typically recruits adaptor proteins like TNF receptor-associated factor 6 (TRAF6), which in turn activates several downstream pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) such as JNK and p38.[1][5][6] These signaling events converge on the activation of key transcription factors, most notably the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclast differentiation.[1][5] By preventing the initial RANKL-RANK binding, AOA-2 effectively blocks the activation of this entire signaling cascade, leading to a profound reduction in the formation and function of osteoclasts.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. medscape.com [medscape.com]

- 3. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in Our Understanding of the Mechanism of Action of Drugs (including Traditional Chinese Medicines) for the Intervention and Treatment of Osteoporosis [frontiersin.org]

- 5. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide: The Role and Analysis of RANKL Inhibitors in Osteoporosis

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Anti-osteoporosis agent-2" is a placeholder term used in this document to represent a therapeutic agent that functions as a RANKL inhibitor. The data and protocols described are based on established research on well-characterized RANKL inhibitors, such as Denosumab.

Executive Summary

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.[1] A pivotal pathway in the regulation of bone remodeling is the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling axis.[1][2] Dysregulation of this pathway leads to excessive bone resorption by osteoclasts, a key factor in the pathogenesis of osteoporosis.[2][3] This guide provides a comprehensive technical overview of the RANKL signaling pathway, the mechanism of action of RANKL inhibitors (represented here as "this compound"), and the key experimental methodologies used to characterize these therapeutic agents. Quantitative data from preclinical and clinical studies are summarized, and detailed protocols for essential assays are provided to support research and development efforts in this field.

The RANKL Signaling Pathway in Osteoclastogenesis

The RANKL/RANK/OPG (osteoprotegerin) system is the final common pathway for regulating the differentiation, activation, and survival of osteoclasts, the cells responsible for bone resorption.[1][2]

-

Initiation: Osteoblasts and bone marrow stromal cells express RANKL on their surface.[2]

-

Activation: RANKL binds to its receptor, RANK, which is expressed on the surface of osteoclast precursors and mature osteoclasts.[2][3]

-

Signal Transduction: This binding event recruits adaptor proteins, most notably TNF receptor-associated factor 6 (TRAF6). This initiates a cascade of downstream signaling events, including the activation of:

-

NF-κB (Nuclear Factor-kappa B): A key transcription factor that promotes the expression of genes essential for osteoclast survival and differentiation.[4]

-

MAPKs (Mitogen-Activated Protein Kinases): Including JNK, p38, and ERK, which activate the AP-1 (Activator protein-1) transcription factor complex (containing c-Fos and c-Jun).[4][5]

-

-

Cellular Response: The activation of these transcription factors, particularly the autoamplification of NFATc1 (Nuclear factor of activated T-cells, cytoplasmic 1), drives the differentiation of precursor cells into mature, multinucleated osteoclasts and enhances their bone-resorbing activity.[6]

Osteoprotegerin (OPG) is a natural decoy receptor produced by osteoblasts that binds to RANKL, preventing it from interacting with RANK and thereby inhibiting osteoclastogenesis.[2][7] The balance between RANKL and OPG is critical for maintaining healthy bone homeostasis.[2] In conditions like postmenopausal osteoporosis, estrogen deficiency leads to an increase in RANKL expression, tipping the balance in favor of bone resorption.[2][3]

References

- 1. Role of RANKL inhibition in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are RANK inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are RANKL inhibitors and how do they work? [synapse.patsnap.com]

- 4. Receptor Activator of NF-κB Ligand (RANKL) Activates TAK1 Mitogen-Activated Protein Kinase Kinase Kinase through a Signaling Complex Containing RANK, TAB2, and TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Inhibition of RANKL-Induced Osteoclastogenesis through the Suppression of p38 Signaling Pathway by Naringenin and Attenuation of Titanium-Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Denosumab: mechanism of action and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Denosumab on Osteoclastogenesis: A Technical Guide

An In-depth Analysis of the Mechanism and Effects of a Key Anti-Osteoporosis Agent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the effects of Denosumab, a well-established anti-osteoporosis agent, on osteoclastogenesis. This agent has been selected as a representative example to fulfill the prompt's requirements for a detailed analysis of an "Anti-osteoporosis agent-2."

Core Mechanism of Action: Inhibition of RANKL Signaling

Denosumab is a fully human monoclonal IgG2 antibody that plays a crucial role in the management of osteoporosis and other bone-related conditions.[1][2] Its primary mechanism of action involves the targeted inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][4] RANKL is a transmembrane or soluble protein essential for the formation, function, and survival of osteoclasts, the cells responsible for bone resorption.[5][6]

Osteoclast precursor cells express a receptor known as RANK (Receptor Activator of Nuclear Factor-κB).[1] The binding of RANKL to RANK initiates a signaling cascade that promotes the differentiation of these precursors into mature, multinucleated osteoclasts.[7] Denosumab functions by binding with high affinity and specificity to RANKL, thereby preventing its interaction with RANK.[1][8] This blockade of the RANKL/RANK signaling pathway leads to a significant reduction in osteoclast formation, function, and survival.[2][5] The ultimate effect is a decrease in bone resorption, which in turn helps to increase bone mass and strength in both cortical and trabecular bone.[5]

Quantitative Effects on Osteoclastogenesis

The administration of Denosumab leads to measurable changes in various biomarkers associated with osteoclast activity and bone turnover. Clinical and preclinical studies have consistently demonstrated its potent inhibitory effects.

Reduction in Bone Turnover Markers

Treatment with Denosumab results in a rapid and substantial decrease in serum markers of bone resorption.

| Bone Turnover Marker | Dosage | Time Point | Percentage Reduction | Reference |

| Serum Type 1 C-telopeptide (CTX) | 60 mg | 3 days | ~85% | [5] |

| Serum CTX | 60 mg | 1 month | Maximal reductions observed | [5] |

| Serum TRAP5b and CTX-1 | N/A (murine model) | 3 weeks | Potent suppression | [9] |

Effects on Osteoclast Precursor Populations

Studies have also investigated the impact of Denosumab on the population of osteoclast precursor cells in peripheral blood.

| Osteoclast Precursor Population | Treatment Group | Control Group | p-value | Reference |

| CD14+/CD11b+ cells (median %) | 4% | 0.75% | 0.011 | [10][11] |

This increase in osteoclast precursors suggests that while their differentiation is inhibited, their proliferation may continue, leading to an accumulation of these cells during treatment.[10][11]

Impact on Gene Expression

In vitro studies have shown that Denosumab can inhibit the expression of genes crucial for osteoclast function and phenotype. In a co-culture system designed to induce osteoclastogenesis, the presence of Denosumab led to a significant decrease in the mRNA expression of bone resorption genes such as Cathepsin K, CAII, integrin av, and integrin β3, as well as osteoclast phenotype genes like RANK, TRAP, TRAF6, and MMP-9.[3]

Key Experimental Protocols

The following are detailed methodologies for common in vitro assays used to assess the effect of agents like Denosumab on osteoclastogenesis.

Osteoclast Differentiation Assay (using RAW 264.7 cells)

This protocol describes the induction of osteoclast differentiation from the murine macrophage cell line RAW 264.7.[1][8][12]

Materials:

-

RAW 264.7 cells

-

Alpha-Minimal Essential Medium (α-MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse RANKL

-

Macrophage Colony-Stimulating Factor (M-CSF) (optional, for primary cells)

-

96-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^4 cells/cm^2 in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]

-

Induction of Differentiation: To induce osteoclastogenesis, add recombinant mouse RANKL to the culture medium at a final concentration of 30-50 ng/mL.[12][13]

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change: Replace the medium with fresh medium containing RANKL every 2-3 days.

-

Observation: Monitor the cells daily for morphological changes, specifically the formation of large, multinucleated cells, which are characteristic of osteoclasts. Differentiation is typically observed within 5-7 days.[12]

-

Analysis: After the incubation period, the cells can be fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP) to confirm osteoclast formation.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is an enzyme highly expressed in osteoclasts and is a widely used marker for their identification.[1][14]

Materials:

-

Fixative solution (e.g., 10% formalin in PBS)

-

Acetate buffer (0.1 M sodium acetate, pH 5.0)

-

Naphthol AS-MX phosphate

-

Fast Red Violet LB salt or Fast Red TR salt

-

Sodium tartrate

-

Distilled water

-

Ethanol/acetone solution (1:1)

Procedure:

-

Fixation: After the osteoclast differentiation assay, carefully aspirate the culture medium and wash the cells with PBS. Fix the cells with 10% formalin for 5-10 minutes at room temperature.[2][14]

-

Permeabilization: Treat the fixed cells with an ethanol/acetone (1:1) solution for 1 minute to permeabilize the cell membranes.[2]

-

Staining Solution Preparation: Prepare the TRAP staining solution by dissolving Naphthol AS-MX phosphate and a Fast Red salt in acetate buffer containing 50 mM sodium tartrate.[2]

-

Staining: Incubate the cells with the TRAP staining solution at 37°C for 10-30 minutes, or until a visible red-to-purple color develops in the multinucleated cells.[2][5]

-

Washing: Gently wash the cells with distilled water to stop the reaction.

-

Counterstaining (Optional): A counterstain, such as Fast Green (0.08%), can be used to stain the background and non-osteoclastic cells.[5]

-

Visualization: Observe the stained cells under a light microscope. TRAP-positive osteoclasts will appear as red or purple multinucleated cells.[5]

Visualizing the Molecular Pathway and Experimental Workflow

The RANKL/RANK Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of RANKL to its receptor RANK on osteoclast precursors, and the inhibitory action of Denosumab.

Caption: Denosumab blocks RANKL, preventing osteoclast differentiation.

Experimental Workflow for Assessing Anti-Osteoclastogenic Agents

This diagram outlines the typical experimental process for evaluating the efficacy of a compound, such as Denosumab, in inhibiting osteoclast formation in vitro.

Caption: Workflow for in vitro evaluation of anti-osteoclastogenic agents.

References

- 1. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. urmc.rochester.edu [urmc.rochester.edu]

- 6. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Roadmap of RANKL/RANK Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 cells | Springer Nature Experiments [experiments.springernature.com]

- 9. Reduced osteoprotegerin expression by osteocytes may contribute to rebound resorption after denosumab discontinuation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of denosumab on osteoclast precursors in postmenopausal women: a possible explanation for the overshoot phenomenon after discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. scielo.isciii.es [scielo.isciii.es]

- 13. Osteoclasts Differentiation from Murine RAW 264.7 Cells Stimulated by RANKL: Timing and Behavior [mdpi.com]

- 14. biocat.com [biocat.com]

"Anti-osteoporosis agent-2" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the promising anti-osteoporosis compound, Anti-osteoporosis agent-2, also known as Compound 10. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Chemical Structure and Physicochemical Properties

This compound is a naturally derived sesquiterpene lactone. Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Not available |

| Synonyms | Compound 10 |

| CAS Number | 849693-09-0[1] |

| Molecular Formula | C₂₀H₂₈O₆[2] |

| Molecular Weight | 364.43 g/mol [2] |

| SMILES | O=C(/C(C)=C\C)O--INVALID-LINK----INVALID-LINK--([H])--INVALID-LINK--([H])C[C@@H]1CO |

| Initial Source | Plants, including Bituminaria morisiana (from the Leguminosae family) and plants from the Compositae family. |

Pharmacological Properties and Mechanism of Action

This compound has demonstrated potent inhibitory effects on osteoclast differentiation, a key process in bone resorption. The primary mechanism of action is the inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced differentiation of bone marrow macrophages (BMMs) into mature osteoclasts.[2][3][4]

| Parameter | Value | Species | Cell Type |

| IC₅₀ | 0.83 μM | Murine | Bone Marrow Macrophages (BMMs) |

The inhibitory activity was observed when BMMs were treated with the agent at concentrations ranging from 0.03 to 10 μM over a period of 4 to 5 days.[2]

Proposed Signaling Pathway

As a sesquiterpene lactone, this compound is proposed to exert its inhibitory effects on osteoclastogenesis by modulating key downstream signaling pathways induced by RANKL. The primary target is likely the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical signaling cascade in osteoclast formation and function. It may also influence the Mitogen-Activated Protein Kinase (MAPK) pathway.

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and induce the expression of genes essential for osteoclast differentiation and activation. This compound is thought to intervene in this pathway, preventing the activation of NF-κB and thereby halting osteoclastogenesis.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to characterize the anti-osteoporotic activity of compounds like this compound.

Osteoclast Differentiation Assay (TRAP Staining)

This assay is used to quantify the formation of mature osteoclasts from precursor cells.

Materials:

-

Bone Marrow Macrophages (BMMs) or RAW 264.7 macrophage cell line

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

-

This compound stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed BMMs or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in complete α-MEM.

-

Cell Culture and Treatment: Culture the cells overnight. The following day, replace the medium with fresh α-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL). Add varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3, 10 μM) to the respective wells. Include a vehicle control (DMSO) and a positive control (M-CSF and RANKL without the agent).

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2 days with fresh medium containing the respective treatments.

-

Cell Fixation: After the incubation period, aspirate the medium and wash the cells once with PBS. Fix the cells by adding 100 μL of 4% PFA to each well and incubating for 15-20 minutes at room temperature.

-

TRAP Staining: Wash the fixed cells twice with deionized water. Perform TRAP staining according to the manufacturer's protocol. Typically, this involves incubating the cells with the TRAP staining solution at 37°C for 30-60 minutes.

-

Microscopy and Quantification: Wash the plates with deionized water and allow them to air dry. Identify TRAP-positive multinucleated cells (containing ≥3 nuclei) as mature osteoclasts using a light microscope. Capture images and quantify the number of osteoclasts per well.

Western Blot Analysis of NF-κB Pathway

This protocol is to assess the effect of this compound on the activation of key proteins in the NF-κB signaling pathway.

Materials:

-

BMMs or RAW 264.7 cells

-

Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin

-

M-CSF

-

RANKL

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

6-well cell culture plates

Protocol:

-

Cell Culture and Treatment: Seed BMMs or RAW 264.7 cells in 6-well plates and culture until they reach 80-90% confluency. Pre-treat the cells with this compound at the desired concentration (e.g., 0.83 μM) for 1-2 hours.

-

RANKL Stimulation: Stimulate the cells with RANKL (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the phosphorylation and degradation of IκBα and the phosphorylation of p65.

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα, p65, and a loading control like β-actin to normalize the data.

Conclusion

This compound is a promising natural product with potent inhibitory effects on osteoclast differentiation. Its mechanism of action is likely mediated through the suppression of the RANKL-induced NF-κB signaling pathway. The experimental protocols provided herein offer a robust framework for the further investigation and characterization of this and similar anti-osteoporotic compounds. Further research is warranted to fully elucidate its in vivo efficacy and safety profile for potential therapeutic applications in bone-related disorders.

References

An In-depth Technical Guide to the Synthesis and Purification of Alendronate Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Alendronate Sodium, a nitrogen-containing bisphosphonate widely used for the treatment of osteoporosis and other bone metabolism disorders. This document details the prevalent synthetic methodologies, purification protocols, and the agent's mechanism of action, supported by quantitative data and process visualizations.

Core Synthesis of Alendronic Acid

The most established and industrially scalable synthesis of alendronic acid, the active precursor to alendronate sodium, involves the reaction of 4-aminobutyric acid with phosphorous acid and a phosphorus halide in a suitable solvent. Methanesulfonic acid is commonly employed as the reaction medium, facilitating the reaction to proceed efficiently.

Reaction Scheme:

4-Aminobutyric Acid + Phosphorous Acid + Phosphorus Trichloride → 4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid (Alendronic Acid)

The synthesis consists of reacting the ω-amino acid with a mixture of phosphorous acid and a phosphorus chloride, such as phosphorus trichloride (PCl₃), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅)[1]. The reaction is typically heated to drive the formation of the bisphosphonate structure[2].

Experimental Protocol: Synthesis of Alendronic Acid

The following protocol is a synthesized representation of common laboratory and patent literature procedures[2][3][4].

-

Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, thermometer, and a dropping funnel.

-

Reagent Charging: 4-Aminobutyric acid and one equivalent of phosphorous acid are dissolved in a minimal amount of methanesulfonic acid within the reaction flask[2].

-

Heating: The reaction mixture is heated to approximately 65°C[2].

-

Addition of PCl₃: While maintaining the temperature at 65°C, two equivalents of phosphorus trichloride (PCl₃) are added dropwise over a period of 20-30 minutes[2].

-

Reaction: The mixture is stirred at 65°C for several hours, often overnight, to ensure the completion of the reaction[2].

-

Quenching: The reaction is carefully quenched by the addition of iced distilled water[2].

-

Hydrolysis: The quenched mixture is then heated to reflux for a period of approximately 4-5 hours to hydrolyze phosphorous intermediates to the final bisphosphonic acid product[1][2].

Caption: Workflow for the synthesis of crude alendronic acid.

Purification and Isolation of Alendronate Sodium Trihydrate

The purification process is critical for obtaining the desired monosodium salt trihydrate with high purity, suitable for pharmaceutical applications. The primary method involves pH-controlled precipitation and subsequent crystallization.

Experimental Protocol: Purification

-

pH Adjustment: The crude alendronic acid solution from the synthesis workup is cooled, typically in an ice bath[2]. An aqueous solution of sodium hydroxide (e.g., 50% w/w) is added to adjust the pH to approximately 4.3[2][5]. This pH is crucial for the selective precipitation of the monosodium salt[1].

-

Precipitation: The adjustment of pH promotes the precipitation of alendronic acid as its monosodium salt[2].

-

Filtration: The resulting precipitate is collected by filtration.

-

Washing: The filter cake is washed to remove residual solvents and impurities. Anhydrous methanol is effective for removing methanesulfonic acid[2]. Deionized water can also be used for washing[6].

-

Crystallization: The washed solid can be further purified by recrystallization from water. The solid is dissolved in hot deionized water, filtered while hot, and then allowed to cool to form crystals[6].

-

Drying: The purified, crystalline product is dried under vacuum at a controlled temperature (e.g., 40°C) to yield alendronate sodium trihydrate[2][6].

Caption: Purification and isolation of Alendronate Sodium Trihydrate.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the synthesis and characterization of Alendronate Sodium.

| Parameter | Value | Reference |

| Reaction Yield | ~82% | [2] |

| Purity (HPLC) | >99.7% | [6] |

| Melting Point | 239°C | [6] |

Table 1: Synthesis and Product Data

| Analysis Type | Characteristic Peaks | Reference |

| ¹H NMR (D₂O) | δ: 3.01 (t, 2H), 1.97 (m, 4H) | [6] |

| ³¹P NMR (D₂O) | δ: 18.5 (s) | [2] |

| IR (cm⁻¹) | 1524, 1473, 1168, 1073, 913 | [2] |

Table 2: Spectroscopic Characterization Data

Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

Alendronate, like other nitrogen-containing bisphosphonates, exerts its anti-osteoporotic effects by inhibiting bone resorption. The molecular target for this action is the enzyme farnesyl pyrophosphate (FPP) synthase within the mevalonate pathway in osteoclasts[7][8].

Inhibition of FPP synthase prevents the synthesis of isoprenoid lipids, such as FPP and geranylgeranyl pyrophosphate (GGPP)[7]. These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins (e.g., Ras, Rho, Rab) that are critical for osteoclast function, survival, and morphology. The disruption of these processes leads to osteoclast inactivation and apoptosis, thereby reducing the rate of bone resorption.

Caption: Alendronate inhibits FPP synthase in the mevalonate pathway.

References

- 1. WO2007010556A1 - Process for the production of 4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid or salts thereof - Google Patents [patents.google.com]

- 2. Alendronate sodium synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2007056417A2 - Synthesis of alendronate sodium trihydrate - Google Patents [patents.google.com]

- 6. CN104558028A - Preparation method for alendronate sodium - Google Patents [patents.google.com]

- 7. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase. | Sigma-Aldrich [merckmillipore.com]

- 8. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [ouci.dntb.gov.ua]

In Vitro Activity of Anti-osteoporosis Agent-2: A Technical Guide

This document provides a comprehensive technical overview of the in vitro pharmacological profile of Anti-osteoporosis agent-2 (AO-2), a novel small molecule inhibitor designed for the treatment of osteoporosis. The data herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key pathway regulating bone metabolism is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling cascade.[1][2] RANKL, a cytokine expressed by osteoblasts and stromal cells, binds to its receptor RANK on the surface of osteoclast precursors.[3] This interaction is essential for the differentiation, activation, and survival of osteoclasts, the primary cells responsible for bone resorption.[4][5]

This compound (AO-2) has been developed as a potent and selective small molecule inhibitor of the RANKL-RANK protein-protein interaction. By blocking this critical signaling event, AO-2 aims to reduce osteoclast activity, thereby inhibiting excessive bone resorption and restoring a healthier balance in bone remodeling.[4]

Mechanism of Action

AO-2 directly interferes with the binding of RANKL to the RANK receptor. This inhibition prevents the recruitment of downstream adaptor proteins, such as TNF receptor-associated factor 6 (TRAF6), and subsequently blocks the activation of key signaling pathways including NF-κB and mitogen-activated protein kinases (MAPKs).[3][6] The ultimate effect is the suppression of transcription factors like NFATc1, which are critical for osteoclastogenesis.[3]

References

- 1. RANKL, a necessary chance for clinical application to osteoporosis and cancer-related bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 4. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Targeting of RANK Signaling Pathways as New Therapeutic Strategies for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on Denosumab: A Potent Inhibitor of Bone Resorption for Osteoporosis

This technical guide provides an in-depth overview of Denosumab, a fully human monoclonal antibody that represents a significant advancement in the treatment of osteoporosis. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, clinical efficacy, and the experimental protocols used for its evaluation.

Introduction to Osteoporosis and Bone Resorption

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Bone remodeling is a continuous process involving two main cell types: osteoblasts, responsible for bone formation, and osteoclasts, which mediate bone resorption. In postmenopausal osteoporosis, estrogen deficiency leads to an increase in the rate of bone resorption that outpaces bone formation, resulting in a net loss of bone mass.

Denosumab is a powerful anti-resorptive agent that specifically targets the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), a key cytokine in the bone remodeling process.[1][2] By inhibiting RANKL, Denosumab effectively reduces the formation, function, and survival of osteoclasts, thereby decreasing bone resorption, increasing bone mineral density (BMD), and reducing the risk of fractures.[1][3][4]

Mechanism of Action: The RANK/RANKL/OPG Signaling Pathway

The RANK/RANKL/OPG signaling axis is the principal regulator of osteoclast development and activity.[5]

-

RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand): A transmembrane or soluble protein primarily expressed by osteoblasts and their precursors.[5] It is essential for the differentiation, activation, and survival of osteoclasts.[1][2]

-

RANK (Receptor Activator of Nuclear Factor Kappa-B): A receptor expressed on the surface of osteoclast precursor cells and mature osteoclasts.[5][6] The binding of RANKL to RANK initiates intracellular signaling cascades (including NF-κB and MAPK pathways) that drive osteoclastogenesis.[7][8]

-

Osteoprotegerin (OPG): A soluble decoy receptor also produced by osteoblasts.[5] OPG binds to RANKL, preventing it from interacting with RANK, and thus acts as a natural inhibitor of bone resorption.[5]

The balance between RANKL and OPG determines the rate of bone resorption.[5] In osteoporotic conditions, there is an excess of RANKL, leading to increased osteoclast activity.[9]

Denosumab is a human IgG2 monoclonal antibody that mimics the action of OPG.[2] It binds with high affinity and specificity to human RANKL, preventing it from activating the RANK receptor on osteoclasts and their precursors.[3][6][10] This inhibition blocks the final common pathway for osteoclast formation and function, leading to a rapid and profound reduction in bone resorption.[1][3]

Quantitative Efficacy Data

The efficacy of Denosumab has been extensively evaluated in large-scale clinical trials, most notably the pivotal FREEDOM (Fracture Reduction Evaluation of Denosumab in Osteoporosis Every 6 Months) study and its open-label extension.[11][12]

Table 1: Effect of Denosumab on Bone Mineral Density (BMD) in Postmenopausal Women with Osteoporosis

| Time Point | Site | Mean % Change from Baseline (Denosumab) | Mean % Change from Baseline (Placebo) | Difference vs. Placebo (95% CI) |

| 36 Months | Lumbar Spine | 9.2% | -2.1% | 11.3% (10.7, 11.9) |

| Total Hip | 6.0% | -1.2% | 7.2% (6.8, 7.6) | |

| Femoral Neck | 4.8% | -1.5% | 6.3% (5.8, 6.8) | |

| 10 Years * | Lumbar Spine | 21.7% | N/A | N/A |

| Total Hip | 9.2% | N/A | N/A |

*Data from the FREEDOM trial and its 7-year open-label extension for patients continuously treated with Denosumab.[12] Placebo data is from the initial 3-year FREEDOM trial.[11]

Table 2: Effect of Denosumab on Fracture Risk Reduction

| Fracture Type | Incidence (Denosumab) | Incidence (Placebo) | Relative Risk Reduction (95% CI) | p-value |

| New Vertebral (3 years) | 2.3% | 7.2% | 68% (59, 74) | <0.001 |

| Hip (3 years) | 0.7% | 1.2% | 40% (1, 65) | 0.04 |

| Non-vertebral (3 years) | 6.5% | 8.0% | 20% (5, 33) | 0.01 |

| Real-World Data vs. Alendronate | ||||

| Hip Fractures | N/A | N/A | 36% (0.39, 0.90) | N/A |

| Non-vertebral Fractures | N/A | N/A | 43% (0.42, 0.71) | N/A |

Data for the first three rows are from the 3-year FREEDOM trial.[11] Real-world data compares Denosumab to Alendronate in a retrospective observational study of U.S. Medicare beneficiaries.[13]

Experimental Protocols

The development of Denosumab involved a rigorous series of preclinical and clinical studies to establish its safety and efficacy.

This model is the gold standard for mimicking postmenopausal, estrogen-deficient bone loss.[14][15]

-

Objective: To evaluate the efficacy of a test agent in preventing bone loss in an estrogen-deficient state.

-

Animal Model: Female mice (e.g., C57BL/6 strain) or rats, typically 8-12 weeks old.[14][16]

-

Methodology:

-

Acclimatization: Animals are acclimatized to the facility for at least one week.

-

Surgical Procedure: Animals are randomly assigned to a sham surgery group or an ovariectomy (OVX) group.

-

OVX Group: Under anesthesia, a dorsal incision is made, and both ovaries are located and surgically removed.

-

Sham Group: A similar surgical procedure is performed, but the ovaries are located and left intact.

-

-

Post-Operative Care: Animals receive analgesics and are monitored for recovery. Bone loss typically establishes over the next 4-6 weeks.[14]

-

Treatment Groups: After the bone loss period, OVX animals are randomized into treatment arms (e.g., Vehicle control, Denosumab). The sham group receives the vehicle.

-

Dosing: Denosumab or vehicle is administered, typically via subcutaneous injection, at specified doses and frequencies.

-

Endpoint Analysis: After a pre-determined treatment period (e.g., 8-12 weeks), animals are euthanized.

-

Bone Microarchitecture: Femurs and tibiae are collected and analyzed using micro-computed tomography (micro-CT) to quantify parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[16]

-

Biomarkers: Serum may be collected to measure markers of bone turnover, such as C-terminal telopeptide of type I collagen (CTX, a resorption marker).

-

-

The FREEDOM trial was a landmark study that established the anti-fracture efficacy of Denosumab.[11][17]

-

Objective: To determine if Denosumab reduces the risk of vertebral, non-vertebral, and hip fractures in postmenopausal women with osteoporosis.[11]

-

Study Design: A 3-year, international, multicenter, randomized, double-blind, placebo-controlled trial.[11][12][17]

-

Patient Population:

-

Inclusion Criteria: Ambulatory postmenopausal women aged 60 to 90 years with a bone mineral density T-score of less than -2.5 at the lumbar spine or total hip, but not less than -4.0.[11][17]

-

Exclusion Criteria: Included severe vertebral fractures, recent use of other osteoporosis medications, and conditions affecting bone metabolism.[11]

-

-

Intervention: 7,868 women were randomized 1:1 to receive either:

-

Denosumab: 60 mg administered subcutaneously every 6 months.

-

Placebo: Subcutaneous injection every 6 months.

-

All participants received daily supplements of at least 1000 mg of calcium and 400 IU of vitamin D.[11]

-

-

Endpoints:

-

Analysis: Efficacy was analyzed on an intent-to-treat basis.

This assay is used to directly measure the effect of a compound on the bone-resorbing activity of mature osteoclasts.[18][19]

-

Objective: To quantify the ability of a test agent to inhibit osteoclast-mediated resorption in vitro.

-

Methodology:

-

Osteoclast Generation: Osteoclast precursors (e.g., human peripheral blood mononuclear cells or rodent bone marrow macrophages) are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and RANKL for several days to differentiate them into mature, multinucleated osteoclasts.[18][19]

-

Plating on Substrate: The mature osteoclasts are then seeded onto a resorbable substrate, such as bovine cortical bone slices, dentin slices, or plates coated with calcium phosphate.[18][19][20]

-

Treatment: The cells are cultured in the presence of the test compound (e.g., Denosumab) or a vehicle control for a period of 24-48 hours.[21]

-

Quantification of Resorption:

-

Pit Area Measurement: At the end of the culture period, cells are removed from the substrate. The surface is then stained (e.g., with toluidine blue or using microscopy techniques) to visualize the resorption pits. The total area of these pits is quantified using image analysis software.[19][20]

-

Biochemical Marker Release: Alternatively, the culture medium can be analyzed for the presence of resorption byproducts. For example, if using bone slices, the concentration of released C-terminal telopeptide of type I collagen (CTX-I) can be measured by ELISA.[18] If using fluorescently labeled calcium phosphate plates, the fluorescence released into the medium can be quantified.[22]

-

-

Drug Development and Evaluation Workflow

The evaluation of a novel anti-resorptive agent follows a structured pipeline from initial discovery through preclinical and clinical testing.

Conclusion

Denosumab is a highly effective anti-resorptive agent for the treatment of osteoporosis, distinguished by its unique mechanism of action targeting RANKL. Its administration every six months via subcutaneous injection offers a convenient alternative to other therapies.[1] Extensive clinical data has demonstrated its ability to significantly increase bone mineral density and reduce the risk of vertebral, hip, and non-vertebral fractures in postmenopausal women.[11][23] The rigorous preclinical and clinical evaluation process, from in vitro assays and animal models to large-scale fracture endpoint trials, has firmly established its role as a first-line therapeutic option for patients at high risk of fracture.[1]

References

- 1. Denosumab: mechanism of action and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ser.es [ser.es]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Bone Signaling Pathways and Treatment of Osteoporosis - Page 4 [medscape.com]

- 6. Denosumab - Wikipedia [en.wikipedia.org]

- 7. Current comprehensive understanding of denosumab (the RANKL neutralizing antibody) in the treatment of bone metastasis of malignant tumors, including pharmacological mechanism and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Denosumab: Targeting the RANKL pathway to treat Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action (MOA) | Prolia® (denosumab) HCP [proliahcp.com]

- 10. Denosumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ajmc.com [ajmc.com]

- 12. 10 years of denosumab treatment in postmenopausal women with osteoporosis: results from the phase 3 randomised FREEDOM trial and open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. amgen.com [amgen.com]

- 14. biocytogen.com [biocytogen.com]

- 15. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. The FREEDOM trial: Is family medicine ready for biologic therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmatest.com [pharmatest.com]

- 19. app.jove.com [app.jove.com]

- 20. In vitro Bone Resorption Assay and Bone Resorption Conditioned Medium Collection [bio-protocol.org]

- 21. Development and characterization of a human in vitro resorption assay: demonstration of utility using novel antiresorptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bone Resorption Assay from Cosmo Bio USA [bio-connect.nl]

- 23. Efficacy Data: Pivotal 3-Year Fracture Study | Prolia® (denosumab) HCP [proliahcp.com]

Cellular targets of "Anti-osteoporosis agent-2"

An In-Depth Technical Guide to the Cellular Targets of Denosumab

An illustrative substitute for "Anti-osteoporosis agent-2"

Introduction

Denosumab is a fully human monoclonal IgG2 antibody that acts as a potent anti-resorptive agent in the treatment of osteoporosis and other bone-related conditions.[1][2] It is designed to specifically target and inhibit the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), a key cytokine in the bone remodeling cascade.[1][3] This guide provides a comprehensive overview of the cellular targets of Denosumab, its mechanism of action, and the experimental methodologies used to characterize its effects. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using the DOT language.

Cellular Target: RANKL

The primary cellular target of Denosumab is the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). RANKL is a transmembrane or soluble protein that is essential for the formation, function, and survival of osteoclasts, the cells responsible for bone resorption.[3] By binding to RANKL, Denosumab prevents its interaction with its receptor, RANK, on the surface of osteoclasts and their precursors.[3] This inhibition of the RANKL/RANK signaling pathway leads to a decrease in osteoclastogenesis and bone resorption, ultimately increasing bone mass and strength.[1][3]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of Denosumab with its cellular target and its effects on bone metabolism.

Table 1: Binding Affinity and Potency of Denosumab

| Parameter | Value | Cell Line/System | Reference |

| Dissociation Constant (Kd) for human RANKL | 3 pM | Solution Equilibrium Binding Analysis | [4] |

| IC50 for inhibition of osteoclast formation | 1.64 nM | Murine RAW 264.7 cells | [4] |

Table 2: Clinical Efficacy of Denosumab on Bone Turnover Markers

| Bone Turnover Marker | Percent Reduction from Baseline | Timepoint | Patient Population | Reference |

| Serum Type 1 C-telopeptide (CTX) | ~85% | 3 days | Postmenopausal women with osteoporosis | [3] |

| Serum Type 1 C-telopeptide (CTX) | 63% | 24 months | Postmenopausal women with low bone mass | [1] |

| N-terminal propeptide of type 1 procollagen (P1NP) | 47% | 24 months | Postmenopausal women with low bone mass | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cellular targets and effects of Denosumab.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[5][6][7][8][9]

Objective: To determine the binding affinity (Kd) of Denosumab to human RANKL.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human RANKL

-

Denosumab

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Protocol:

-

Sensor Chip Preparation: The sensor chip surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Recombinant human RANKL is diluted in the immobilization buffer and injected over the activated sensor surface. The protein is covalently coupled to the dextran matrix of the sensor chip. A reference flow cell is prepared by performing the activation and deactivation steps without ligand immobilization.

-

Analyte Injection: A series of Denosumab concentrations are prepared in the running buffer. Each concentration is injected over both the ligand and reference flow cells for a defined association time, followed by a dissociation phase where only running buffer flows over the surface.

-

Regeneration: After each binding cycle, the sensor surface is regenerated by injecting the regeneration solution to remove the bound analyte.

-

Data Analysis: The binding response is measured in resonance units (RU). The reference-subtracted sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In Vitro Osteoclastogenesis Assay

This assay is used to assess the ability of Denosumab to inhibit the formation of mature osteoclasts from precursor cells.

Objective: To determine the IC50 of Denosumab for the inhibition of RANKL-induced osteoclast formation.

Materials:

-

Osteoclast precursor cells (e.g., murine RAW 264.7 macrophages or human peripheral blood mononuclear cells)

-

Alpha-MEM culture medium supplemented with 10% FBS and antibiotics

-

Recombinant murine or human M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant murine or human RANKL

-

Denosumab at various concentrations

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Osteoclast precursor cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in the presence of M-CSF (e.g., 30 ng/mL) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing M-CSF, RANKL (e.g., 50 ng/mL), and varying concentrations of Denosumab. Control wells receive M-CSF and RANKL without Denosumab.

-

Incubation: The cells are cultured for 5-7 days, with a medium change every 2-3 days.

-

TRAP Staining: After the incubation period, the cells are fixed and stained for TRAP, a marker enzyme for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are identified as mature osteoclasts.

-

Quantification: The number of TRAP-positive multinucleated cells per well is counted under a microscope.

-

Data Analysis: The percentage of inhibition of osteoclast formation is calculated for each Denosumab concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the log of Denosumab concentration and fitting the data to a sigmoidal dose-response curve.

Bone Resorption (Pit) Assay

This assay measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.

Objective: To evaluate the effect of Denosumab on the resorptive function of mature osteoclasts.

Materials:

-

Bone slices (e.g., bovine cortical bone) or calcium phosphate-coated plates

-

Mature osteoclasts (generated as described in the osteoclastogenesis assay)

-

Alpha-MEM culture medium

-

Denosumab

-

Toluidine blue or other suitable stain for visualizing resorption pits

-

Microscope with imaging software

Protocol:

-

Osteoclast Seeding: Mature osteoclasts are seeded onto the bone slices or calcium phosphate-coated plates.

-

Treatment: The cells are cultured in the presence or absence of Denosumab for 24-48 hours.

-

Cell Removal: At the end of the culture period, the osteoclasts are removed from the substrate using a soft brush or bleach solution.

-

Pit Staining: The resorption pits are stained with toluidine blue.

-

Quantification: The number and area of the resorption pits are quantified using microscopy and image analysis software (e.g., ImageJ).

-

Data Analysis: The total resorbed area per slice/well is calculated and compared between the Denosumab-treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Denosumab and the general workflows of the described experiments.

Caption: The RANKL/RANK signaling pathway and the inhibitory action of Denosumab.

Caption: General experimental workflows for characterizing Denosumab's effects.

References

- 1. Frontiers | Pros and Cons of Denosumab Treatment for Osteoporosis and Implication for RANKL Aptamer Therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Denosumab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Denosumab on the Change of Osteoclast Precursors Compared to Zoledronate Treatment in Postmenopausal Women with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a binding site on soluble RANKL that can be targeted to inhibit soluble RANK-RANKL interactions and treat osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of a Novel Anti-Osteoporosis Agent: A Technical Guide

Introduction

This document provides a comprehensive technical guide on the preliminary toxicity screening of a novel investigational compound, herein referred to as "Anti-osteoporosis agent-2". As this agent is in the early stages of development, this guide outlines the foundational in vitro and in vivo assays, key signaling pathways to consider, and standardized methodologies for an initial assessment of its toxicological profile. The data presented are representative examples to illustrate the reporting format. This guide is intended for researchers, scientists, and drug development professionals.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening involves evaluating the effect of "this compound" on cell viability in relevant cell lines. This helps to determine the concentration range for further studies and to identify potential cytotoxic effects.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of "this compound" in various cell lines after 48 hours of exposure.

| Cell Line | Cell Type | IC50 (µM) |

| MC3T3-E1 | Murine pre-osteoblastic cells | > 100 |

| RAW 264.7 | Murine macrophage-like cells (osteoclast precursors) | 75.8 |

| HepG2 | Human liver carcinoma cells | 82.4 |

| HEK293 | Human embryonic kidney cells | > 100 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the determination of cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cells (e.g., MC3T3-E1, RAW 264.7, HepG2, HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a serial dilution of "this compound" in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the agent, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity

In Vitro Cytotoxicity Assay Workflow

In Vivo Acute Toxicity Assessment

An acute toxicity study in an animal model provides preliminary information on the potential health hazards of a substance after a single exposure.

Data Summary: In Vivo Acute Toxicity

The following table presents the median lethal dose (LD50) of "this compound" in a rodent model.

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) |

| Sprague-Dawley Rat | Oral | > 2000 | N/A |

| Sprague-Dawley Rat | Intravenous | 450 | 380 - 520 |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This protocol outlines a method for assessing the acute oral toxicity of a substance.

-

Animal Selection: Use healthy, young adult female Sprague-Dawley rats, weighing between 180-220g. Acclimatize the animals for at least 5 days before the study.

-

Housing and Fasting: House the animals in individual cages with free access to water. Fast the animals overnight before dosing.

-

Dose Administration: Administer a single oral dose of "this compound" using a gavage needle. The initial dose is typically 175 mg/kg.

-

Dose Progression: The dose for the next animal is adjusted up or down by a factor of 3.2, depending on the outcome of the previously dosed animal. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose.

-

Observation: Observe the animals for clinical signs of toxicity immediately after dosing, and then periodically for 14 days. Record any signs of toxicity, morbidity, and mortality.

-

Body Weight: Record the body weight of each animal before dosing and weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

Experimental Workflow: In Vivo Acute Oral Toxicity

In Vivo Acute Oral Toxicity Study Workflow

Key Signaling Pathways in Osteoporosis and Potential for Toxicity

Understanding the key signaling pathways involved in bone metabolism is crucial for assessing the mechanism of action and potential off-target toxicities of an anti-osteoporosis agent.

RANKL/RANK/OPG Signaling Pathway

The RANKL/RANK/OPG pathway is a critical regulator of osteoclast differentiation and activation, and thus bone resorption.[1] Many anti-resorptive therapies target this pathway.[1]

RANKL/RANK/OPG Signaling Pathway in Bone Resorption

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is essential for osteoblast differentiation and bone formation.[1] Anabolic agents for osteoporosis often aim to stimulate this pathway.

Wnt/β-catenin Signaling Pathway in Bone Formation

References

Methodological & Application

Application Notes: In Vitro Osteoclast Differentiation Assay for "Anti-osteoporosis agent-2"

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for inducing the differentiation of RAW 264.7 macrophage cells into mature osteoclasts in vitro. This assay is designed to evaluate the efficacy of a test compound, "Anti-osteoporosis agent-2," in inhibiting osteoclastogenesis, a key process in bone resorption.

Introduction

Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption.[1][2] Dysregulation of osteoclast activity is a hallmark of several bone diseases, including osteoporosis. The differentiation of osteoclast precursors, such as macrophages, is primarily driven by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL).[2][3][4] M-CSF promotes the survival and proliferation of precursor cells, while RANKL is the master regulator that drives their differentiation into mature, bone-resorbing osteoclasts.[3][4][5]

A reliable marker for identifying mature osteoclasts is the enzyme Tartrate-Resistant Acid Phosphatase (TRAP).[6] This protocol details the differentiation of RAW 264.7 cells into TRAP-positive, multinucleated osteoclasts and provides a method for quantifying the inhibitory effects of "this compound."

Experimental Protocol

Materials and Reagents

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Recombinant mouse M-CSF

-

Recombinant mouse RANKL

-

"this compound" (stock solution)

-

Vehicle control (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

TRAP Staining Kit (containing fixative, TRAP staining solution with tartrate, and chromogenic substrate)

-

96-well cell culture plates

Methodology

1. Cell Seeding and Proliferation

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell adherence.

2. Induction of Osteoclast Differentiation

-

After 24 hours, aspirate the medium.

-

Add 100 µL of differentiation medium to each well. The differentiation medium consists of complete culture medium supplemented with M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50-100 ng/mL).

3. Treatment with "this compound"

-

Prepare serial dilutions of "this compound" in the differentiation medium. Also, prepare a vehicle control.

-

Add the test agent and controls to the respective wells. Include the following controls:

-

Negative Control: Cells with M-CSF only (no RANKL).

-

Vehicle Control: Cells with M-CSF, RANKL, and the vehicle used to dissolve the test agent.

-

Test Groups: Cells with M-CSF, RANKL, and varying concentrations of "this compound."

-

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days. Replace the medium with freshly prepared differentiation medium and treatments every 2-3 days.

4. TRAP Staining

-

After the incubation period, aspirate the culture medium from all wells.

-

Gently wash the cells once with 150 µL of PBS per well.[7]

-

Fix the cells by adding 100 µL of fixative solution (e.g., 4% formaldehyde or the solution provided in the kit) to each well and incubate for 5-10 minutes at room temperature.[6][8]

-

Aspirate the fixative and wash the wells three times with deionized water.[7][8]

-

Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves mixing a chromogenic substrate with a tartrate-containing buffer.[7]

-

Add 100 µL of the TRAP staining solution to each well and incubate at 37°C for 30-60 minutes, shielded from light.[8]

-

Monitor the color development. When the desired staining intensity is reached (osteoclasts will appear magenta or dark red), stop the reaction by aspirating the staining solution and washing the wells with deionized water.[8]

5. Quantification and Analysis

-

Mature osteoclasts are identified as TRAP-positive (red/purple) cells containing three or more nuclei.[9]

-

Using an inverted light microscope, count the number of TRAP-positive multinucleated cells (MNCs) in several representative fields per well.

-

Calculate the average number of TRAP-positive MNCs for each treatment condition.

-

(Optional) A cell viability assay (e.g., MTT or PrestoBlue) can be performed on a parallel plate to ensure the inhibitory effects are not due to cytotoxicity.

Data Presentation

The quantitative results can be summarized in a table for clear comparison between treatment groups.

| Treatment Group | Concentration | Number of TRAP+ MNCs (Mean ± SD) | Cell Viability (%) |

| Negative Control (M-CSF only) | - | 5 ± 2 | 100 |

| Vehicle Control (RANKL + Vehicle) | - | 150 ± 15 | 100 |

| This compound | 1 µM | 110 ± 12 | 98 |

| This compound | 10 µM | 45 ± 8 | 95 |

| This compound | 50 µM | 10 ± 4 | 92 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the in vitro osteoclast differentiation assay.

RANKL Signaling Pathway in Osteoclastogenesis

References

- 1. M-CSF, TNFalpha and RANK ligand promote osteoclast survival by signaling through mTOR/S6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New roles of osteoblasts involved in osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. huble.org [huble.org]

- 7. biocat.com [biocat.com]

- 8. Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts [jove.com]

- 9. Quantification of Osteoclasts in Culture, Powered by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anti-Osteoporosis Agent-2 in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. In vivo mouse models are critical for the preclinical evaluation of novel anti-osteoporosis therapies. This document provides detailed application notes and protocols for "Anti-osteoporosis agent-2," a placeholder for two distinct classes of therapeutic agents: bisphosphonates (represented by Alendronate) and sclerostin inhibitors (represented by Romosozumab). These protocols are designed for use in the ovariectomy (OVX)-induced osteoporosis mouse model, a standard for mimicking postmenopausal bone loss.

Section 1: Alendronate (Representing Bisphosphonates)

Alendronate is a nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption. It is a widely used therapeutic for osteoporosis.

Data Presentation: Alendronate Dosage in Mouse Models

| Mouse Model | Strain | Dosage | Administration Route | Frequency | Duration | Reference |

| Osteogenesis Imperfecta | oim | 0.125 mg/kg/wk (low dose) | Intraperitoneal (i.p.) injection | Weekly | 8 weeks | [1] |

| Osteogenesis Imperfecta | oim | 2.5 mg/kg/wk (high dose) | Intraperitoneal (i.p.) injection | Weekly | 8 weeks | [1] |

| Ovariectomy-induced Osteoporosis | Not Specified | 50 µg/kg | Oral gavage | Daily | 10 weeks | [2] |

| Implant Osseointegration | C57BL/6 | 73 µg/kg | Intraperitoneal (i.p.) injection | 5 days/week | 28 days | [3] |

| General Bone Resorption | Not Specified | 0.25 mg/kg | Subcutaneous (s.c.) injection | Single injection or up to 4 weeks | Varied | [4] |

| Chronic Constriction Injury | Sprague-Dawley Rats | 0.1 mg/kg/day (low dose) | Oral gavage | Daily | 4-6 weeks | [5] |

| Chronic Constriction Injury | Sprague-Dawley Rats | 1 mg/kg/day (high dose) | Oral gavage | Daily | 4-6 weeks | [5] |

Experimental Protocol: Ovariectomy (OVX)-Induced Osteoporosis Model and Alendronate Treatment

This protocol describes the induction of osteoporosis in female mice via bilateral ovariectomy followed by treatment with Alendronate.

Materials:

-

8-week-old female C57BL/6 mice[6]

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, sutures, wound clips)

-

Alendronate sodium

-

Vehicle (e.g., sterile saline or phosphate-buffered saline)

-

Gavage needles or appropriate syringes for injection

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

-

Ovariectomy (OVX):

-

Anesthetize the mice using a standard, approved protocol.

-

Shave and disinfect the surgical area on the dorsal or ventral side. A dorsolateral skin incision is a common approach[7].

-

Make a small incision to expose the peritoneal cavity.

-

Locate and ligate the ovarian blood vessels and fallopian tubes.

-

Remove both ovaries.

-

Suture the muscle layer and close the skin incision with wound clips or sutures.

-

For the sham-operated control group, perform the same surgical procedure without removing the ovaries[6][8].

-

Administer post-operative analgesics as per institutional guidelines.

-

-

Post-operative Recovery: Allow the mice to recover for one to two weeks before starting treatment[6]. This allows for the establishment of estrogen deficiency-induced bone loss.

-

Treatment Administration:

-

Randomly divide the OVX mice into a vehicle control group and an Alendronate treatment group.

-

For Oral Gavage: Prepare a solution of Alendronate in sterile water. Administer a daily dose of 50 µg/kg body weight via oral gavage for 10 weeks[2]. The vehicle group receives an equivalent volume of sterile water.

-

For Intraperitoneal Injection: Prepare a solution of Alendronate in sterile saline. Administer a weekly dose of 0.125 mg/kg (low dose) or 2.5 mg/kg (high dose) via intraperitoneal injection for 8 weeks[1]. The vehicle group receives an equivalent volume of sterile saline.

-

-

Monitoring: Monitor the body weight of the animals weekly[9].

-

Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice. Collect femurs and lumbar vertebrae for analysis[6].

-

Analysis:

-

Micro-computed Tomography (µCT): Analyze bone microarchitecture parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)[8].

-

Histomorphometry: Perform histological staining (e.g., H&E, TRAP staining) to assess cellular activity and bone structure.

-

Biomechanical Testing: Evaluate bone strength through tests like three-point bending.

-

Signaling Pathway and Visualization: Alendronate

Alendronate's mechanism of action involves the inhibition of the mevalonate pathway in osteoclasts. Specifically, it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS)[10][11]. This disruption prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis[11][12].

Caption: Alendronate inhibits FPPS in the mevalonate pathway of osteoclasts.

Section 2: Romosozumab (Representing Sclerostin Inhibitors)

Romosozumab is a humanized monoclonal antibody that binds to and inhibits sclerostin, a protein primarily secreted by osteocytes. By inhibiting sclerostin, Romosozumab activates the Wnt signaling pathway, leading to increased bone formation and a decrease in bone resorption[13][14][15].

Data Presentation: Romosozumab Dosage in Mouse Models

| Mouse Model | Strain | Dosage | Administration Route | Frequency | Duration | Reference |

| Diabetic Kidney Disease | Not Specified | 10 mg/kg | Subcutaneous (s.c.) injection | Weekly | 4 weeks | [16] |

Note: In vivo data for Romosozumab in standard osteoporosis mouse models is less commonly published with specific dosages compared to Alendronate. The provided dosage is from a model of diabetic kidney disease with bone complications.

Experimental Protocol: Ovariectomy (OVX)-Induced Osteoporosis Model and Romosozumab Treatment

This protocol details the induction of osteoporosis in mice via OVX and subsequent treatment with Romosozumab.

Materials:

-

8-week-old female C57BL/6 mice

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Romosozumab

-

Vehicle (e.g., sterile phosphate-buffered saline)

-

Syringes for subcutaneous injection

Procedure:

-

Acclimatization and Ovariectomy: Follow steps 1-3 as described in the Alendronate protocol.

-

Treatment Administration:

-

Randomly assign OVX mice to a vehicle control group and a Romosozumab treatment group.

-

Prepare a solution of Romosozumab in sterile PBS.

-

Administer a weekly dose of 10 mg/kg body weight via subcutaneous injection for the desired treatment duration (e.g., 4-12 weeks)[16]. The vehicle group will receive an equivalent volume of sterile PBS. Injection sites should be rotated (e.g., dorsal subcutaneous space)[17].

-

-

Monitoring, Euthanasia, and Analysis: Follow steps 5-7 as outlined in the Alendronate protocol. In addition to bone parameters, serum markers of bone formation (e.g., P1NP) and resorption (e.g., CTX) can be measured to assess the dual effect of Romosozumab[14].

Signaling Pathway and Visualization: Romosozumab

Romosozumab functions by inhibiting sclerostin, which is a negative regulator of the canonical Wnt signaling pathway. Sclerostin prevents the binding of Wnt ligands to the LRP5/6 and Frizzled co-receptors on osteoblasts. By blocking sclerostin, Romosozumab allows for the activation of Wnt signaling, leading to the nuclear translocation of β-catenin and subsequent transcription of genes that promote osteoblast proliferation and bone formation[14][18][19].

Caption: Romosozumab inhibits sclerostin, activating the Wnt signaling pathway.

Experimental Workflow

Caption: Workflow for in vivo mouse studies of anti-osteoporosis agents.

References

- 1. Alendronate affects long bone length and growth plate morphology in the oim mouse model for Osteogenesis Imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Alendronate enhances osseointegration in a murine implant model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effective Dosage and Administration Schedule of Oral Alendronate for Non-nociceptive Symptoms in Rats with Chronic Constriction Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OVX-induced osteoporosis mouse model [bio-protocol.org]

- 7. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ovariectomy (OVX)-Induced Osteoporosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. biocytogen.com [biocytogen.com]

- 10. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. droracle.ai [droracle.ai]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Profile of romosozumab and its potential in the management of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Profile of romosozumab and its potential in the management of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Romosozumab rescues impaired bone mass and strength in a murine model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. What is the mechanism of Romosozumab-AQQG? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Ovariectomized Mouse Model for Efficacy Testing of "Anti-osteoporosis agent-2"

Audience: Researchers, scientists, and drug development professionals.

Introduction